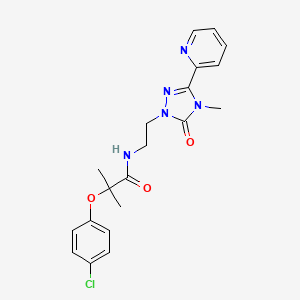

2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN5O3/c1-20(2,29-15-9-7-14(21)8-10-15)18(27)23-12-13-26-19(28)25(3)17(24-26)16-6-4-5-11-22-16/h4-11H,12-13H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCMMXPTQVYDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=N2)C)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenoxy group, a triazole moiety, and a pyridine derivative. The structural formula can be summarized as follows:

The compound's molecular weight is approximately 364.87 g/mol.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The triazole ring in the compound is known to interfere with fungal cell wall synthesis by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis . This mechanism suggests potential applications in treating fungal infections.

Anticancer Potential

Triazole compounds have been studied for their anticancer effects. The presence of the pyridine ring may enhance the cytotoxicity against various cancer cell lines by inducing apoptosis through the modulation of signaling pathways involved in cell survival and proliferation. For instance, certain triazole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that compounds with similar structures can inhibit phospholipase A2 (PLA2), which is linked to inflammation and cancer progression . This inhibition could be beneficial in reducing inflammation-related diseases.

Study 1: Antifungal Activity

In a study published in Medicinal Chemistry, a series of triazole derivatives were tested against various fungal strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL against Candida species . This suggests a strong antifungal potential that warrants further exploration.

Study 2: Anticancer Activity

A separate investigation assessed the anticancer properties of triazole derivatives on human cancer cell lines (A549 and MCF7). The study found that the tested compounds induced significant cytotoxic effects with IC50 values below 20 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . This highlights the promise of this compound as a lead structure for developing new anticancer agents.

Data Table: Biological Activities Summary

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide exhibit significant antimicrobial properties. The triazole moiety is particularly noted for its efficacy against fungal infections. A study demonstrated that derivatives of triazole compounds showed potent antifungal activity against various strains of fungi, suggesting that this compound may have similar potential .

Cancer Treatment

Recent studies have explored the use of triazole derivatives in cancer therapy. The compound's ability to inhibit specific enzymes involved in tumor growth has been highlighted. In vitro studies show that such compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Agricultural Applications

Fungicides

The chlorophenoxy group in the compound suggests its use as a fungicide. Research has indicated that similar compounds can effectively control fungal diseases in crops. Field trials have shown that these compounds can reduce crop loss due to fungal infections significantly .

Herbicides

Compounds with chlorophenoxy structures are often utilized as herbicides due to their ability to disrupt plant growth processes. Studies have shown that these compounds can selectively target weed species while minimizing damage to crops, indicating their potential for use in sustainable agriculture .

Materials Science Applications

Polymer Additives

The unique chemical structure allows for the incorporation of this compound into polymer matrices as an additive to enhance properties such as thermal stability and mechanical strength. Research indicates that such additives can improve the durability and performance of polymers used in various applications .

Nanomaterials

Emerging studies suggest that the compound could be utilized in the synthesis of nanomaterials. Its ability to stabilize nanoparticles and enhance their properties makes it a candidate for research into advanced materials for electronics and catalysis .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Propanamide derivatives exhibit diverse biological activities depending on substituents and heterocyclic systems. Below is a systematic comparison:

Table 1: Structural Features of Propanamide Derivatives

Key Observations:

Substituent Effects: The 4-chlorophenoxy group in the target compound enhances lipophilicity (higher logP) compared to methoxy or unsubstituted phenyl groups (e.g., ). Chlorine’s electron-withdrawing nature may improve metabolic stability .

Heterocyclic Moieties: The 1,2,4-triazole-pyridine system in the target compound offers multiple hydrogen-bonding sites (N-atoms), favoring interactions with enzymes or receptors. In contrast, pyridazine () or oxadiazole-thiazole systems () provide distinct electronic profiles and steric constraints . Triazoles are known for metabolic resistance compared to oxadiazoles, which are prone to hydrolysis .

Table 2: Inferred Physicochemical Properties

Research Findings and Functional Implications

- NMR Analysis: As demonstrated in , chemical shift comparisons (e.g., regions corresponding to the triazole-pyridine moiety) could reveal electronic perturbations caused by substituents. For instance, the 4-chlorophenoxy group may deshield adjacent protons, altering δ values in aromatic regions .

- The pyridine ring may enhance blood-brain barrier penetration relative to bulkier systems (e.g., pyridazine in ) .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the preparation of the triazole-pyridine core followed by coupling with the chlorophenoxypropanamide moiety. Key steps include cyclization under controlled pH and temperature (e.g., reflux in ethanol or DMF) . Optimization can be achieved via Design of Experiments (DoE) to assess variables like solvent polarity, catalyst loading, and reaction time. Statistical modeling (e.g., response surface methodology) helps identify optimal conditions .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of:

Q. What initial biological assays are suitable for screening this compound’s activity?

Prioritize assays based on structural analogs:

- In vitro enzyme inhibition : Test against kinases or proteases due to the triazole-pyridine motif’s affinity for active sites .

- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects .

- Microbial susceptibility : Agar dilution assays for antimicrobial potential .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular docking : Screen against target proteins (e.g., EGFR or COX-2) to prioritize derivatives with strong binding affinities .

- QSAR modeling : Corrogate substituent effects (e.g., halogenation) with activity data to refine synthetic priorities .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Dynamic NMR : Investigate conformational flexibility in solution that may differ from solid-state X-ray data .

- Temperature-dependent studies : Assess if thermal motion or polymorphism explains discrepancies .

- Cross-validation : Use complementary techniques (e.g., IR spectroscopy for hydrogen bonding patterns) .

Q. How can reaction pathways be monitored in real time to improve yield and purity?

- Inline analytics : Employ HPLC with UV-Vis detection to track intermediate formation .

- Flow chemistry : Continuous flow systems enable precise control of residence time and rapid quenching of side reactions .

- Mass-tagged reagents : Facilitate MS-based tracking of reaction progress .

Q. What mechanistic insights explain the compound’s stability under oxidative/reductive conditions?

- Oxidative stability : The pyridine and triazole rings resist oxidation due to aromatic stabilization. Test via hydrogen peroxide titration and monitor degradation by LC-MS .

- Reductive susceptibility : The amide bond may hydrolyze under strong reducing agents (e.g., LiAlH4). Use deuterated solvents in NMR to track proton exchange .

Methodological Considerations

Q. How to address low yields in the final coupling step of the synthesis?

- Activation strategies : Use coupling agents like HATU or EDC/HOBt to improve amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .

Q. What analytical approaches validate the compound’s purity for pharmacological studies?

- HPLC-DAD/MS : Quantify impurities >0.1% using reverse-phase columns (C18) and gradient elution .

- Elemental analysis : Confirm stoichiometric consistency with the molecular formula .

- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvents .

Data Interpretation and Optimization

Q. How to reconcile conflicting bioactivity data across different assay platforms?

- Dose-response normalization : Standardize IC50 values using internal controls (e.g., reference inhibitors) .

- Membrane permeability assays : Evaluate if discrepancies arise from poor cellular uptake (e.g., via Caco-2 models) .

- Proteomic profiling : Identify off-target interactions that may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.